![molecular formula C10H13ClN6O6S B12331778 [(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Sulfamoyl-2-chloroadenosine involves a multi-step reaction process:
Industrial Production Methods
Industrial production of 5’-Sulfamoyl-2-chloroadenosine can also be achieved through a fermentative process using a strain of the microorganism Streptomyces albus R2374 . This method involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-Sulfamoyl-2-chloroadenosine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Sulfamoylation: Sulfamoyl chloride and calcium carbonate (CaCO₃) are used for sulfamoylation reactions.
Ammonolysis: Ammonia (NH₃) in methanol is used for ammonolysis reactions.
Major Products
The major products formed from these reactions include various intermediates and the final product, 5’-Sulfamoyl-2-chloroadenosine.
Scientific Research Applications
5’-Sulfamoyl-2-chloroadenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a nucleoside analogue.
Medicine: It has potential therapeutic applications, particularly as an antibiotic and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with specific molecular targets and pathways. As a nucleoside analogue, it can interfere with nucleic acid synthesis, thereby inhibiting the growth of microorganisms and viruses. The compound’s sulfamoyl group is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5’-Sulfamoyl adenosine
- 5’-Sulfamoyl 2-bromoadenosine
- 5’-Sulfamoyl tubercidin
Uniqueness
5’-Sulfamoyl-2-chloroadenosine is unique due to the presence of both a chloro and a sulfamoyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN6O6S |
|---|---|
Molecular Weight |
380.77 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-6(12)2-7(16-10)17(1-14-2)8-4(19)3(18)5(23-8)9(20)24(13,21)22/h1,3-5,8-9,18-20H,(H2,12,15,16)(H2,13,21,22)/t3-,4+,5-,8+,9?/m0/s1 |
InChI Key |
UHTVATMBDSWOLF-JXNOSOHOSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)Cl)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


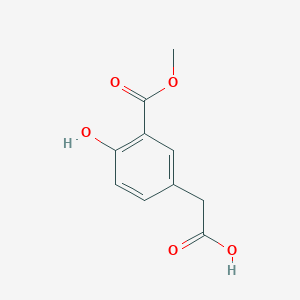
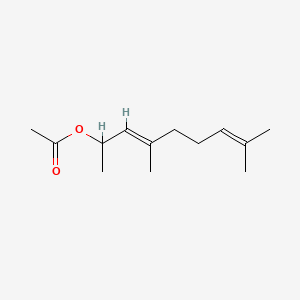
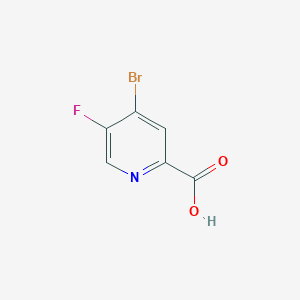

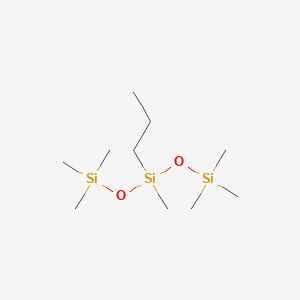
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
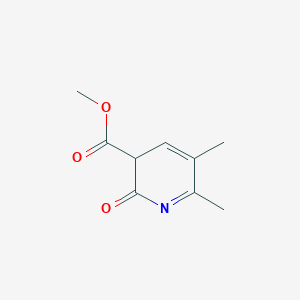
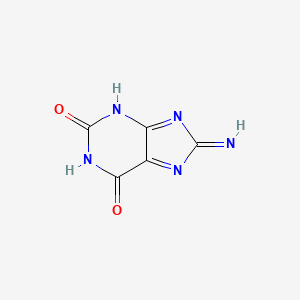
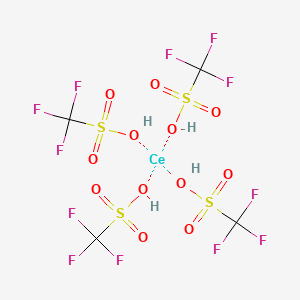
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
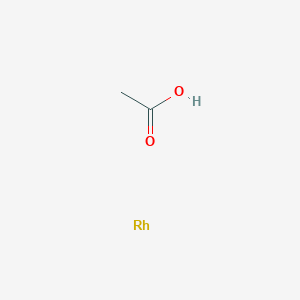
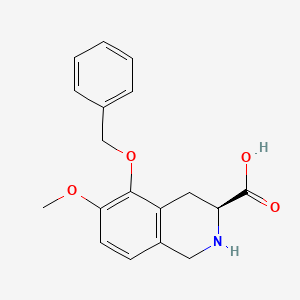
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
